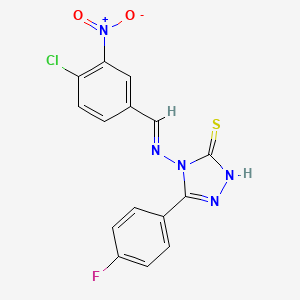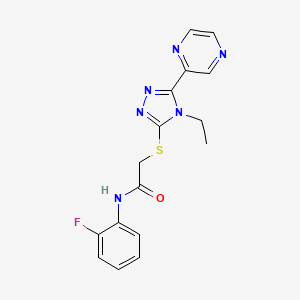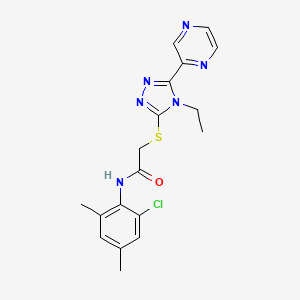![molecular formula C19H20N6O2 B12030059 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile CAS No. 380389-54-8](/img/structure/B12030059.png)
6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-イミノ-7-(3-モルホリン-4-イルプロピル)-2-オキソ-1,7,9-トリアザトリシクロ[84003,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボニトリルは、その独特な三環構造で知られる複雑な有機化合物です。
2. 製法
合成経路と反応条件
6-イミノ-7-(3-モルホリン-4-イルプロピル)-2-オキソ-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボニトリルの合成は、通常、複数段階の有機反応を含みます。このプロセスは、三環コアの形成から始まり、続いてイミノ基とモルホリニルプロピル基が導入されます。これらの反応で使用される一般的な試薬には、さまざまなアミン、ニトリル、および制御された温度と圧力条件下での触媒が含まれます。
工業生産方法
この化合物の工業生産には、収率と純度を高めるための合成経路の最適化が含まれる場合があります。これには、高効率反応器、連続フローシステム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. The process begins with the formation of the tricyclic core, followed by the introduction of the imino and morpholinylpropyl groups. Common reagents used in these reactions include various amines, nitriles, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
反応の種類
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸化反応を起こす可能性があります。
還元: 還元反応には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬が関与する場合があります。
置換: 求核置換反応は、特にイミノ基またはモルホリニルプロピル基で起こり得ます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: 塩基性または酸性条件下でのさまざまな求核剤。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は対応するオキソ誘導体を生成する可能性があり、一方、還元はアミン誘導体を生成する可能性があります。
4. 科学研究における用途
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応と経路を探求することができます。
生物学
生物学研究では、この化合物は、タンパク質や核酸などの生物学的巨大分子との潜在的な相互作用について研究されています。
医学
医薬品化学では、この化合物は、特定の生物学的標的に作用する能力を含む、その潜在的な治療特性について調査されています。
産業
産業部門では、この化合物は、安定性や反応性の向上などのユニークな特性を備えた新素材の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
6-イミノ-7-(3-モルホリン-4-イルプロピル)-2-オキソ-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボニトリルの作用機序は、特定の分子標的との相互作用を含みます。これらの相互作用は、酵素、受容体、または他のタンパク質の活性に変化を引き起こし、それによってその効果を発揮します。関与する正確な経路は、特定の用途と使用の状況によって異なります。
類似化合物との比較
類似化合物
- 5-(ベンゼンスルホニル)-6-イミノ-7-(2-モルホリン-4-イルエチル)-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-2-オン
- 13-フルオロ-3-ヒドロキシ-4-ピリジン-4-イル-3,5-ジアザトリシクロ[8.4.0.02,6]テトラデカ-1(10),2(6),4,11,13-ペンタエン
独自性
6-イミノ-7-(3-モルホリン-4-イルプロピル)-2-オキソ-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボニトリルの独自性は、その特定の三環構造とイミノ基とモルホリニルプロピル基の存在にあります。これらの特徴は、さまざまな研究や産業における用途にとって貴重な化合物となる、独特の化学的および生物学的特性を付与します。
特性
CAS番号 |
380389-54-8 |
|---|---|
分子式 |
C19H20N6O2 |
分子量 |
364.4 g/mol |
IUPAC名 |
6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C19H20N6O2/c20-13-14-12-15-18(22-16-4-1-2-6-24(16)19(15)26)25(17(14)21)7-3-5-23-8-10-27-11-9-23/h1-2,4,6,12,21H,3,5,7-11H2 |
InChIキー |
OEDNCFLJTLXNEC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCN2C3=C(C=C(C2=N)C#N)C(=O)N4C=CC=CC4=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12029977.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029985.png)



![N-(2-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12030012.png)
![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12030017.png)
![2-(4-methyl-1-piperidinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12030025.png)


![N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide](/img/structure/B12030042.png)

![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12030051.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12030054.png)
